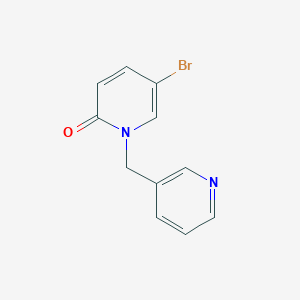

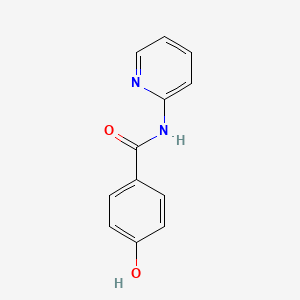

4-hydroxy-N-(pyridin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-hydroxy-N-(pyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 271258-71-0 . It has a molecular weight of 214.22 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

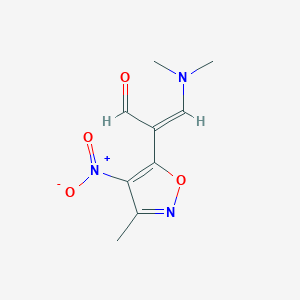

The synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene has been achieved by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . The reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield .Molecular Structure Analysis

The InChI Code of “4-hydroxy-N-(pyridin-2-yl)benzamide” is 1S/C12H10N2O2/c15-10-6-4-9 (5-7-10)12 (16)14-11-3-1-2-8-13-11/h1-8,15H, (H,13,14,16) .Chemical Reactions Analysis

The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .Physical And Chemical Properties Analysis

“4-hydroxy-N-(pyridin-2-yl)benzamide” is a powder that is stored at room temperature . It has a molecular weight of 214.22 .Aplicaciones Científicas De Investigación

- Researchers have explored the use of Fe2Ni-BDC , a bimetallic metal-organic framework material derived from bridging iron (III) and nickel (II) cations with 1,4-benzenedicarboxylic anions (Fe2Ni-BDC). This MOF demonstrates catalytic activity in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins. Under optimal conditions, it yields pyridyl benzamide with an impressive 82% isolated yield after 24 hours at 80°C. Moreover, the catalyst can be reused effectively without significant loss of activity .

- Although specific studies on 4-hydroxy-N-(pyridin-2-yl)benzamide are limited, its structural features suggest potential antiviral activity. Further research is needed to explore its effectiveness against specific viruses .

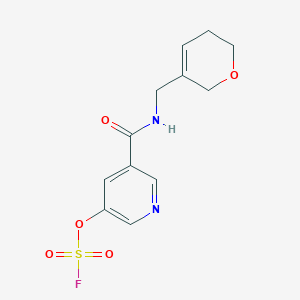

- Novel derivatives of this compound, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides, have been designed and synthesized. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Further investigations are ongoing to assess their efficacy .

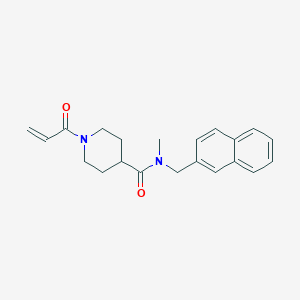

- A new series of N-aryl-N-(pyridin-2-yl)benzamides has been studied for their anticancer activity. While these compounds exhibited weak cytotoxicity against normal cells (HL7702), they demonstrated excellent antiproliferative effects against lung cancer (A549) and colon cancer (HCT116) cell lines .

Metal-Organic Frameworks (MOFs) as Catalysts

Antiviral Properties

Anti-Tubercular Activity

Anticancer Potential

Safety and Hazards

Direcciones Futuras

N-pyridin-2-yl benzamide analogues have been identified as potential lead molecules for the development of potent oral GK activators with minimum side-effects for the management of type 2 diabetes . This suggests that “4-hydroxy-N-(pyridin-2-yl)benzamide” and similar compounds could have potential applications in diabetes management.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with enzymes such as ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It is synthesized through the michael addition amidation reaction of 2-aminopyridine and nitroolefins . This reaction is catalyzed by a bimetallic metal–organic framework material, Fe2Ni-BDC .

Biochemical Pathways

Similar compounds have been shown to affect the nf-kappab pathway .

Result of Action

Similar compounds have been shown to have substantial antiviral activity .

Action Environment

The synthesis of this compound is performed under optimal conditions at 80 °c over 24 hours .

Propiedades

IUPAC Name |

4-hydroxy-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-4-9(5-7-10)12(16)14-11-3-1-2-8-13-11/h1-8,15H,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMHJVCJGXMNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(pyridin-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)

![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)